Aripiprazole, known chemically as 7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-carbostycil, is a novel antipsychotic medication that has garnered attention due to its unique pharmacological profile. Unlike traditional antipsychotics, aripiprazole functions primarily as a partial agonist at dopamine D2 receptors, with additional interactions at various serotonin receptors, which may contribute to its efficacy and tolerability in treating schizophrenia and related disorders12468910.
In the field of psychiatry, aripiprazole is primarily used for the treatment of schizophrenia. It has been shown to be effective in normalizing dopamine D2 and D3 receptor occupancy in the human brain, which correlates with its antipsychotic effects. Notably, even at high receptor occupancy levels, aripiprazole does not induce extrapyramidal side effects, which are common with other antipsychotics, highlighting its unique therapeutic profile3468.
Aripiprazole's action extends to the prevention of motor hyperactivity induced by psychotomimetics and psychostimulants in animal models. This suggests its potential utility in treating conditions characterized by dopaminergic or glutamatergic dysregulation, such as substance abuse disorders. Its ability to prevent the acute effects of psychostimulant drugs without significant motor impairment is particularly noteworthy5.
At the molecular level, aripiprazole has been found to act as a selective partial agonist at dopamine D2 receptors, influencing adenylyl cyclase activity and prolactin release. This selective action is consistent with clinical observations of aripiprazole's antipsychotic activity with minimal adverse events, including no significant increase in serum prolactin levels79. Additionally, aripiprazole has been shown to robustly antagonize D2 dopamine receptor-stimulated Gβγ signaling, which may contribute to its unique pharmacological effects7.
The pharmacodynamics of aripiprazole are characterized by its partial agonism with high affinity at dopamine D2- and serotonin 5-HT1A-receptors, as well as antagonism at serotonin 5-HT2A-receptors. This combination of actions is thought to underlie its good clinical effectiveness and favorable safety and tolerability profile6.
Aripiprazole-d8 is classified under the category of atypical antipsychotics and antidepressants. It is derived from aripiprazole, which is widely used for treating schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form serves not only as a reference material but also aids in research aimed at understanding the pharmacokinetics and metabolism of aripiprazole itself .
The synthesis of aripiprazole-d8 involves a two-step process:
This efficient synthesis method not only provides high purity but also ensures that the deuterium labeling is intact for subsequent applications.
The molecular structure of aripiprazole-d8 closely resembles that of aripiprazole, with the key difference being the presence of deuterium atoms at specific positions in the molecule. The structural formula can be represented as follows:
The incorporation of deuterium alters the physical properties slightly compared to non-deuterated aripiprazole, affecting its vibrational spectra and stability during analytical processes.
Aripiprazole-d8 can participate in various chemical reactions similar to its parent compound, including:
These reactions are essential for understanding the metabolism and pharmacodynamics of aripiprazole in clinical settings.
Aripiprazole acts primarily as a partial agonist at dopamine D receptors and serotonin 5-HT receptors while functioning as an antagonist at serotonin 5-HT receptors. This unique mechanism helps balance dopamine levels in various brain regions, which is crucial for alleviating symptoms of schizophrenia and bipolar disorder.
The presence of deuterium does not significantly alter this mechanism but allows for more precise tracking during pharmacokinetic studies due to its distinct mass signature in analytical techniques .
Aripiprazole-d8 exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in both laboratory and clinical settings .
The primary applications of aripiprazole-d8 include:
Aripiprazole-d8 (butyl-d8) is a selectively deuterated isotopologue of the atypical antipsychotic agent aripiprazole. Its molecular structure features eight deuterium atoms (²H or D) specifically incorporated into the n-butyl chain bridging the piperazine and alkoxy aromatic moieties. This targeted deuteration occurs at the 1,1,2,2,3,3,4,4 positions of the butyl linker, replacing all hydrogen atoms in the methylene groups (-CH₂-CH₂-CH₂-CH₂-) with deuterium to form a fully deuterated -CD₂-CD₂-CD₂-CD₂- segment. The positions of deuteration are confirmed through nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, which collectively verify the absence of proton signals corresponding to the butyl chain in spectral analyses [3] [9].
The structural core retains the original pharmacophore of aripiprazole: a quinolinone ring linked to a dichlorophenyl-substituted piperazine via the deuterated butyloxy chain. This precise deuteration pattern minimizes steric alterations while maximizing potential metabolic stability at the site most vulnerable to oxidative degradation. Two primary isomeric forms exist, distinguished by deuterium placement: one variant labels the piperazine-butyl group (Aripiprazole-d8 piperazin-d8), while the other labels the propoxy-butyl moiety (Aripiprazole-d8 butyl-d8). Both isomers share the molecular formula C₂₃H₁₉D₈Cl₂N₃O₂ but exhibit distinct metabolic behaviors due to deuteration site differences [3] [5] [9].
Table 1: Structural Characteristics of Aripiprazole-d8 Isomers
Isomer Designation | Deuteration Site | Chemical Structure Key |
---|---|---|
Aripiprazole-d8 (piperazin-d8) | Piperazine-linked butyl chain | N3-C([²H]₂)-C([²H]₂)-C([²H]₂)-C([²H]₂)-O |
Aripiprazole-d8 (butyl-d8) | Propoxy-linked butyl chain | O-C([²H]₂)-C([²H]₂)-C([²H]₂)-C([²H]₂)-N |
The molecular formula of aripiprazole-d8 (butyl-d8) is C₂₃H₁₉D₈Cl₂N₃O₂, with an exact molecular mass of 456.43 g/mol. This represents a 4.02 g/mol increase over non-deuterated aripiprazole (452.41 g/mol, C₂₃H₂₇Cl₂N₃O₂), consistent with the mass addition from eight deuterium atoms. High-resolution mass spectrometry confirms the accurate mass of the protonated molecule ([M+H]⁺) at m/z 457.2064, distinguishing it from the non-deuterated counterpart at m/z 453.2023 [3] [8] [9].
In tandem mass spectrometry (MS/MS) fragmentation, the deuterated butyl chain produces signature ions shifted by 4 Da compared to the native compound. Key fragments include:
Table 2: Mass Spectrometry Characteristics of Aripiprazole-d8
Parameter | Aripiprazole-d8 | Non-Deuterated Aripiprazole |
---|---|---|
Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₂ | C₂₃H₂₇Cl₂N₃O₂ |
[M+H]⁺ (Exact Mass) | 457.2064 | 453.2023 |
Primary MS/MS Fragments | 308.2, 285.1 | 304.2, 281.1 |
Chromatographic Retention | Slightly shorter RT | Reference RT |
Deuteration minimally alters lipophilicity, with experimental logP values showing a negligible decrease of approximately 0.1–0.3 units compared to non-deuterated aripiprazole. This minor change arises from deuterium's slightly higher electronegativity relative to hydrogen. Solubility profiles remain comparable across pharmaceutical solvents:
Infrared spectroscopy reveals measurable C-D stretching vibrations at 2050–2250 cm⁻¹, absent in the non-deuterated compound. Nuclear magnetic resonance spectra show complete disappearance of proton signals from the butyl chain (originally appearing at δ 2.50–2.70 ppm and 3.50–3.70 ppm). The aromatic proton signals (δ 6.80–7.90 ppm) and quinolinone carbonyl resonance (δ 175.5 ppm) remain unchanged, confirming localized deuteration [3] [9].
The kinetic isotope effect profoundly influences metabolic stability. In vitro hepatic microsome studies demonstrate significantly reduced oxidative metabolism at the deuterated butyl chain, the primary site of cytochrome P450 (CYP) 3A4/2D6-mediated oxidation. This results in:
Table 3: Comparative Physicochemical and Metabolic Properties
Property | Aripiprazole-d8 | Non-Deuterated Aripiprazole | Analytical Method |
---|---|---|---|
logP (Experimental) | 4.85 ± 0.15 | 5.05 ± 0.20 | Shake-flask HPLC |
Plasma Protein Binding | >99% | >99% | Equilibrium Dialysis |
CYP3A4-mediated Oxidation | 3.2-fold reduced | Reference rate | Human Liver Microsomes |
5-Hydroxytryptamine 1A Ki | 4.2 nM | 4.2 nM | Radioligand Binding Assay |
Thermal Decomposition Point | 138.5–140.0°C | 139.0–140.5°C | Differential Scanning Calorimetry |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7